4-Bromo-5-methylthiophene-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4-6(7)2-5(3-8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBRLTKLAXZRPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573834 | |
| Record name | 4-Bromo-5-methylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29421-75-8 | |
| Record name | 4-Bromo-5-methylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-5-methylthiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 4 Bromo 5 Methylthiophene 2 Carbaldehyde
Established Synthetic Pathways for 4-Bromo-5-methylthiophene-2-carbaldehyde
The synthesis of this compound can be achieved through several strategic approaches, each with its own advantages and limitations. These methods primarily involve the controlled introduction of bromo and formyl functionalities onto the 5-methylthiophene scaffold.
Synthesis from Dibromomethylthiophene and n-Butyl Lithium
One established route involves the use of a dibrominated methylthiophene precursor, such as 3,4-dibromo-2-methylthiophene. This method leverages the reactivity of organolithium reagents to achieve regioselective functionalization. The process typically begins with a lithium-halogen exchange reaction. By treating 3,4-dibromo-2-methylthiophene with one equivalent of n-butyl lithium (n-BuLi) at low temperatures, typically -78 °C, a selective exchange of one bromine atom for a lithium atom occurs. The more acidic proton at the 2-position of thiophenes generally directs lithiation to this site, but in the case of di- or polyhalogenated thiophenes, lithium-halogen exchange is a predominant and facile reaction. Following the formation of the lithiated intermediate, the introduction of the formyl group is accomplished by quenching the reaction with an appropriate electrophile, most commonly N,N-dimethylformamide (DMF) researchgate.net. Subsequent aqueous workup hydrolyzes the resulting intermediate to afford the desired this compound.
Bromination and Formylation Routes
An alternative and widely employed strategy involves a two-step sequence of bromination followed by formylation, or vice versa, starting from a simpler thiophene (B33073) derivative.
A common precursor is 2-methylthiophene. The bromination of 2-methylthiophene can be achieved using various brominating agents such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) nih.gov. The regioselectivity of this electrophilic substitution is crucial. The methyl group at the 2-position is an activating group and directs electrophiles to the adjacent 5-position and the 3-position. Careful control of reaction conditions is necessary to favor the formation of the desired 3-bromo-2-methylthiophene or 2-bromo-5-methylthiophene intermediate.
Once the brominated intermediate is obtained, the formyl group can be introduced. A prevalent method for this transformation is the Vilsmeier-Haack reaction google.commdpi.com. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) google.commdpi.com. The electron-rich thiophene ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which upon hydrolysis yields the aldehyde. For instance, the Vilsmeier-Haack formylation of 3-bromo-2-methylthiophene would be expected to introduce the formyl group at the vacant 5-position, yielding this compound.
Alternatively, formylation can precede bromination. For example, 5-methylthiophene-2-carbaldehyde can be synthesized from 2-methylthiophene via the Vilsmeier-Haack reaction lookchem.com. Subsequent regioselective bromination at the 4-position would then yield the final product. This requires careful control to avoid bromination at other positions.
Regio-specific Synthetic Approaches
Achieving specific substitution patterns on the thiophene ring often necessitates regio-specific synthetic strategies. These methods often employ directing groups or a sequence of protection and deprotection steps to control the position of functionalization.
A pertinent example, although for a related compound, is the multi-step synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid google.com. This synthesis starts with the protection of the aldehyde group of 3-methyl-thiophene-2-carbaldehyde as an acetal. This is followed by a regioselective iodination at the 5-position using n-BuLi and iodine. After deprotection and oxidation of the aldehyde to a carboxylic acid, and subsequent functional group manipulations, a bromination step is carried out to introduce the bromine atom at the 4-position google.com. This illustrates how a combination of protection, directed metallation, and controlled electrophilic substitution can achieve a specific polysubstituted thiophene.
Similar principles can be applied to the synthesis of this compound. For instance, starting with 3-bromo-2-methylthiophene, direct lithiation at the 5-position followed by formylation with DMF can provide a regioselective route to the target molecule. The presence of the bromine atom can influence the site of lithiation.
Alternative Synthesis Methods and Comparative Analysis
Beyond the primary routes, other methods for the synthesis of substituted thiophene aldehydes exist. These can include palladium-catalyzed cross-coupling reactions to construct the thiophene ring itself with the desired substituents already in place, or functional group interconversions on a pre-existing polysubstituted thiophene.
Comparative Analysis of Synthetic Routes:
| Synthetic Route | Starting Materials | Key Steps | Advantages | Disadvantages |
| From Dibromomethylthiophene | 3,4-dibromo-2-methylthiophene, n-BuLi, DMF | Lithium-halogen exchange, Formylation | Potentially high regioselectivity, fewer steps if starting material is available. | Availability and synthesis of the dibrominated starting material can be a limitation. Requires cryogenic conditions. |
| Bromination and Formylation | 2-methylthiophene, Brominating agent, Vilsmeier reagent | Electrophilic Bromination, Vilsmeier-Haack Formylation | Readily available starting materials, well-established reactions. | Potential for isomeric mixtures requiring careful purification. Regiocontrol can be challenging. |
| Regio-specific Approaches | Substituted thiophenes | Protection/deprotection, Directed lithiation | High control over substitution pattern. | Often involves multiple steps, leading to lower overall yields. |
Reaction Mechanisms and Intermediate Species in Synthesis
The synthesis of this compound involves key reaction mechanisms, primarily electrophilic aromatic substitution for bromination and formylation, and nucleophilic addition in the case of lithiation followed by formylation.
The bromination of the thiophene ring proceeds via a classic electrophilic aromatic substitution mechanism. The brominating agent, be it Br₂ or NBS, generates an electrophilic bromine species (Br⁺ or a polarized equivalent). The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic bromine. This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate is influenced by the substituents on the thiophene ring. Finally, a base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the thiophene ring and yielding the brominated product. The directing effects of the methyl group (ortho, para-directing) play a significant role in determining the position of bromination.
The Vilsmeier-Haack formylation involves the formation of a highly electrophilic species, the Vilsmeier reagent, which is a chloroiminium ion, from the reaction of DMF and POCl₃ google.commdpi.com. The thiophene ring, acting as a nucleophile, attacks the carbon of the iminium ion. This results in the formation of a cationic intermediate. Subsequent elimination of a proton restores the aromaticity of the thiophene ring, leading to an iminium salt attached to the thiophene. This iminium salt is then hydrolyzed during the aqueous workup to liberate the aldehyde functionality.
In the lithiation-formylation sequence , the reaction begins with a lithium-halogen exchange where the bromine atom is replaced by lithium, forming a highly nucleophilic thienyllithium intermediate. This organolithium species then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF. This nucleophilic addition results in the formation of a tetrahedral intermediate. This intermediate is stable at low temperatures and is subsequently hydrolyzed upon the addition of water or aqueous acid to yield the final aldehyde product.
Derivatization Strategies for this compound
The presence of three distinct functional handles—the aldehyde, the bromo substituent, and the methyl group—makes this compound a versatile scaffold for further chemical transformations.
The aldehyde group is a gateway to a multitude of chemical reactions. It can undergo:
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent researchgate.net. This opens up possibilities for amide and ester formation.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into an alkene, providing a powerful tool for carbon-carbon bond formation masterorganicchemistry.com.
Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds in the presence of a base can be used to synthesize a variety of substituted alkenes sphinxsai.com.
Reductive Amination: Reaction with amines in the presence of a reducing agent can be used to synthesize secondary and tertiary amines.
The bromo substituent at the 4-position is particularly valuable for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The most prominent among these is the Suzuki-Miyaura cross-coupling , where the bromo-substituted thiophene is coupled with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond researchgate.net. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at this position. Other palladium-catalyzed reactions such as the Heck, Sonogashira, and Stille couplings are also viable options.
The methyl group at the 5-position, while generally less reactive than the other functional groups, can undergo radical halogenation under specific conditions to introduce further functionalization at the benzylic position.
Nucleophilic Addition Reactions of the Aldehyde Group
The aldehyde functional group in this compound is a primary site for nucleophilic attack. This reactivity is fundamental to carbon-carbon bond formation and the introduction of new functional groups. While specific literature examples for this exact compound are not detailed, its reactivity is governed by the well-established principles of carbonyl chemistry.
Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), are expected to readily add to the carbonyl carbon. This reaction, followed by an aqueous workup, would yield the corresponding secondary alcohols. For instance, reaction with methylmagnesium bromide would produce 1-(4-bromo-5-methylthiophen-2-yl)ethanol.
Another key nucleophilic addition is the Wittig reaction. This involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which replaces the carbonyl oxygen with a carbon-carbon double bond, leading to the formation of various alkene derivatives. This methodology is a cornerstone for synthesizing complex olefinic structures from carbonyl precursors.
Electrophilic Substitution on the Thiophene Ring
Electrophilic aromatic substitution is a hallmark of aromatic compounds like thiophene. masterorganicchemistry.commasterorganicchemistry.com The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles. chemenu.com In this compound, the outcome of such a reaction is dictated by the directing effects of the three existing substituents. The aldehyde group (-CHO) is a deactivating group and directs incoming electrophiles to the meta position. The methyl group (-CH₃) is an activating group, while the bromo (-Br) substituent is deactivating; both direct incoming electrophiles to ortho and para positions.
The only unsubstituted position on the thiophene ring is at C3. The directing effects of the substituents align to influence substitution at this position:
The aldehyde group at C2 directs meta, to position C4 (which is already substituted).
The bromo group at C4 directs ortho to positions C3 and C5.
The methyl group at C5 directs ortho to position C4.
Given these influences, electrophilic attack is sterically and electronically directed towards the C3 position. Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂ in acetic acid) would be expected to introduce a substituent at the C3 position, leading to a tetra-substituted thiophene derivative.
Formation of Hydrazone Derivatives
The aldehyde group of this compound readily undergoes condensation reactions with hydrazine and its derivatives (such as isonicotinic hydrazide) to form hydrazones. nih.govdergipark.org.tr These reactions typically proceed by nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). nih.govdergipark.org.trmdpi.comresearchgate.netmdpi.com
Hydrazones are an important class of compounds due to their diverse biological activities and their utility as intermediates in further synthetic transformations. nih.govmdpi.commdpi.com The reaction is generally carried out by refluxing equimolar amounts of the aldehyde and the hydrazine derivative in a suitable solvent like ethanol, often with a catalytic amount of acid. dergipark.org.trresearchgate.net The resulting hydrazone derivatives of this compound can be used to synthesize more complex heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
The bromine atom at the C4 position of the thiophene ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is particularly noteworthy. scispace.comnih.govcore.ac.ukjcu.edu.au
This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C4 position. The Suzuki reaction is valued for its mild reaction conditions and tolerance of various functional groups, including the aldehyde present in the substrate. nih.gov Research on related bromothiophene aldehydes has shown that these couplings can be carried out with high yields. For instance, the Suzuki coupling of 4-bromothiophene-2-carbaldehyde with different arylboronic acids has been used to synthesize a range of 4-arylthiophene-2-carbaldehydes. mdpi.com Similarly, conditions for the regioselective double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde have been successfully identified. nih.gov
Typical conditions involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base like potassium phosphate (K₃PO₄), and a solvent system such as toluene/water or dioxane/water. scispace.comnih.govmdpi.com
Table 1: Examples of Suzuki Coupling Reactions with Bromothiophene Aldehyde Analogues This table is illustrative of typical conditions and yields for Suzuki reactions on similar substrates, as detailed studies on this compound are not extensively published.
| Substrate | Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Toluene/Water (4:1) | Good |
| 4,5-Dibromothiophene-2-carboxaldehyde | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water (6:1) | Good |
| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 58-72% |
Acetal Formation
To perform certain chemical modifications on the thiophene ring without affecting the aldehyde group, it is often necessary to protect the aldehyde. Acetal formation is a common strategy for this purpose. The reaction involves treating this compound with an alcohol, typically a diol like ethylene glycol, in the presence of an acid catalyst. This reversible reaction forms a cyclic acetal, which is stable under neutral or basic conditions but can be easily removed by acid-catalyzed hydrolysis to regenerate the aldehyde.
The protection of thiophene aldehydes as acetals has been employed in multi-step syntheses. For example, a stannylthiophene protected as an acetal was used in a Stille cross-coupling reaction, with the aldehyde being deprotected in a subsequent step to yield the final product. jcu.edu.au This highlights the utility of acetal formation in enabling a broader range of chemical transformations on the molecule.
Oxidative Transformations
The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, yielding 4-Bromo-5-methylthiophene-2-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed for this purpose, ranging from mild reagents like silver oxide (Ag₂O) to stronger ones like potassium permanganate (KMnO₄) or chromium-based reagents. researchgate.net The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. The thiophene ring itself possesses a degree of stability towards oxidants. chemenu.com The synthesis of thiophenecarboxylic acids from the corresponding aldehydes is a well-established method. researchgate.net
Reduction Reactions
The aldehyde group can be readily reduced to a primary alcohol, (4-Bromo-5-methylthiophen-2-yl)methanol. This transformation can be achieved using a variety of reducing agents. Common reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides. The reaction is generally performed in an alcoholic solvent such as methanol or ethanol at room temperature. The resulting primary alcohol can serve as a versatile intermediate for further functionalization, such as conversion to esters, ethers, or halides.
Purification and Isolation Techniques for this compound and its Derivatives
The purification and isolation of this compound and its derivatives are critical steps in their synthesis to ensure high purity for subsequent reactions and characterization. Researchers employ a variety of standard and advanced laboratory techniques to separate the target compounds from reaction mixtures, which may contain unreacted starting materials, reagents, and byproducts. The choice of method depends on the physical and chemical properties of the compound, such as its polarity, volatility, and thermal stability.
Commonly utilized purification strategies include chromatography, recrystallization, extraction, and distillation. These methods are often used in combination to achieve the desired level of purity.
Chromatographic Methods
Column chromatography is a prevalent and highly effective technique for the purification of thiophene derivatives. jcu.edu.aursc.org Silica gel is frequently employed as the stationary phase due to its ability to separate compounds based on polarity. jcu.edu.au The selection of the mobile phase (eluent) is crucial for achieving good separation. For instance, non-polar solvents like hexane are used for compounds with low polarity, such as 3-bromo-2-methylbenzo[b]thiophene. For compounds with varying polarities, solvent mixtures are often used. A combination of dichloromethane and hexane has been successfully used to purify arylthiophene-2-carbaldehydes and other derivatives. rsc.org Flash column chromatography, a rapid version of the technique, is also utilized, for example, with neutralized silica gel and hexane as the eluent. google.com The progress of the separation is typically monitored by Thin Layer Chromatography (TLC).
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For example, certain brominated thiophene derivatives have been successfully purified by recrystallization from ethanol, yielding the product as yellow needles. rsc.org
Extraction and Washing
Liquid-liquid extraction is a fundamental work-up procedure used to separate the desired product from the reaction mixture. This involves partitioning the compound between two immiscible liquid phases, typically an organic solvent and an aqueous solution. Common organic solvents used for extracting thiophene derivatives include ethyl acetate rsc.orgmdpi.com, dichloromethane , and diethyl ether. google.com
Following extraction, the organic layer is often washed with various aqueous solutions to remove residual acids, bases, or salts. Washing agents can include sodium bicarbonate (NaHCO3) rsc.orgmdpi.com, sodium carbonate (Na2CO3) rsc.org, hydrochloric acid (HCl) mdpi.commdpi.com, sodium thiosulfate (Na2S2O3) rsc.org, and brine (a saturated solution of NaCl). rsc.orgmdpi.commdpi.com After washing, the organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), to remove any remaining water before the solvent is evaporated. rsc.orggoogle.commdpi.commdpi.com
Distillation
For volatile thiophene aldehydes, steam distillation can be an effective isolation method. google.com This technique is particularly useful for separating compounds that are immiscible with water and have a relatively high vapor pressure. Performing the steam distillation under vacuum allows the process to be carried out at lower temperatures (e.g., 45-55 °C), which can prevent the degradation of thermally sensitive compounds and lead to significantly higher yields of the purified thiophene-2-aldehyde. google.com
The following table summarizes various purification techniques reported for several derivatives of thiophene-2-carbaldehyde (B41791).
| Compound Name | Purification Technique | Details (e.g., Solvent System, Stationary Phase) |
| 3-bromo-2-methylbenzo[b]thiophene | Silica gel column chromatography | Eluent: Hexane |
| 4-arylthiophene-2-carbaldehydes | Column chromatography | Stationary Phase: Silica gel; Eluent: Dichloromethane/Hexane |
| Brominated Porphyrin Precursor | Recrystallization | Solvent: Ethanol |
| 2-bromo-3-methylthiophene (B51420) | Cross-coupling reaction work-up | Extraction with Ether, washing with water and brine, drying over MgSO4 |
| 3-Butyl-2-bromothiophene | Flash column chromatography | Stationary Phase: Neutralized silica gel; Eluent: Hexane |
| (3,5-Dibromothiophen-2-yl)methanol | Flash column chromatography | Post-extraction with EtOAc and washing with brine |
Spectroscopic Characterization and Structural Elucidation
Advanced Spectroscopic Techniques for 4-Bromo-5-methylthiophene-2-carbaldehyde
Modern analytical chemistry relies on a suite of sophisticated spectroscopic instruments to probe the intricate details of molecular structure. For the subject compound, NMR, IR, and MS are the primary methods employed for characterization.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the thiophene (B33073) ring proton, and the methyl protons.
The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The single aromatic proton on the thiophene ring is also anticipated to be a singlet, with its chemical shift influenced by the electron-withdrawing bromine and aldehyde groups, and the electron-donating methyl group. This signal is likely to appear in the aromatic region (δ 7.0-8.0 ppm). The methyl protons (-CH₃) will present as a singlet further upfield, generally in the range of δ 2.0-2.5 ppm.
For comparison, the related compound 4-Bromothiophene-2-carbaldehyde shows two doublets for the thiophene protons, indicating coupling between them. chemicalbook.com The introduction of a methyl group at position 5 in the target molecule removes one of these protons, resulting in the expected singlet for the remaining ring proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde-H | 9.5 - 10.5 | Singlet |
| Thiophene-H | 7.0 - 8.0 | Singlet |
| Methyl-H | 2.0 - 2.5 | Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, six distinct carbon signals are expected, corresponding to the carbonyl carbon, the four carbons of the thiophene ring, and the methyl carbon.
The carbonyl carbon of the aldehyde is the most deshielded and will appear significantly downfield, typically in the range of δ 180-190 ppm. The four carbons of the thiophene ring will have chemical shifts in the aromatic region (δ 120-150 ppm), with their exact positions determined by the substituents. The carbon bearing the bromine atom (C4) will be influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the aldehyde group (C2) and the methyl-bearing carbon (C5) will also have characteristic shifts. The methyl carbon is the most shielded and will appear upfield, generally between δ 10-20 ppm.
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks between the aldehyde, thiophene, and methyl protons, as they are all predicted to be singlets and are not coupled to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HMQC or HSQC spectrum would show a cross-peak between the thiophene proton signal and the signal of the carbon to which it is attached (C3). It would also show a correlation between the methyl proton signal and the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular structure. For this compound, key HMBC correlations would be expected between:
The aldehyde proton and the C2 and C3 carbons of the thiophene ring.
The thiophene proton (H3) and the C2, C4, and C5 carbons.
The methyl protons and the C4 and C5 carbons.
These correlations would provide definitive evidence for the substitution pattern of the thiophene ring.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde group is anticipated in the region of 1680-1700 cm⁻¹. The presence of conjugation with the thiophene ring may slightly lower this frequency. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The spectrum will also show C=C stretching vibrations for the thiophene ring in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers. For comparison, the C=O stretching frequency in thiophene-2-carbaldehyde (B41791) is reported at 1665 cm⁻¹. researchgate.net
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H Stretch | < 3000 | Medium |
| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |
| C=C Stretch (Thiophene) | 1400 - 1600 | Medium to Weak |
| C-Br Stretch | 500 - 600 | Medium to Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
For this compound (C₆H₅BrOS), the molecular ion peak [M]⁺ in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. The predicted monoisotopic mass for C₆H₅⁷⁹BrOS is approximately 203.9244 Da. uni.lu HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass. Fragmentation patterns in the mass spectrum can also provide structural information, with likely losses of the bromine atom, the aldehyde group (as CHO), or the methyl group.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 203.9244 | Corresponding to the ⁷⁹Br isotope. |
| [M+2]⁺ | 205.9224 | Corresponding to the ⁸¹Br isotope, with similar intensity to [M]⁺. |
| [M+H]⁺ | 204.9317 | Predicted for electrospray or chemical ionization. |
| [M+Na]⁺ | 226.9137 | Predicted sodium adduct. |
UV-Visible (UV-Vis) Spectroscopy
X-ray Crystallography for Solid-State Structure Determination
Similarly, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystallographic data for related thiophene derivatives exist, such as for (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile, this information cannot be directly extrapolated to confirm the crystal structure of the title compound. researchgate.net
Comprehensive Structural Analysis and Isomer Identification
Due to the absence of experimental X-ray crystallographic and detailed spectroscopic data, a comprehensive structural analysis and definitive isomer identification for this compound based on primary research findings is not possible at this time. The precise impact of the bromine, methyl, and aldehyde substituents on the planarity of the thiophene ring, as well as the specific conformational preferences of the aldehyde group, remain undetermined from an experimental standpoint.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the molecular structure and electronic properties of 4-Bromo-5-methylthiophene-2-carbaldehyde at an atomic level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Such studies, often employing basis sets like 6-311++G(d,p), can precisely predict the three-dimensional arrangement of the atoms. nih.gov
The electronic properties of the molecule are also elucidated through DFT. A key output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. In a typical MEP map for a compound like this, regions of negative potential (often colored red or yellow) are concentrated around electronegative atoms like the oxygen of the carbaldehyde group and the bromine atom, indicating sites susceptible to electrophilic attack. nih.gov Conversely, areas of positive potential (colored blue) highlight regions prone to nucleophilic attack. nih.gov
Table 1: Representative Data from DFT analysis on Substituted Heterocycles This table presents typical data obtained from DFT calculations on substituted aromatic compounds, analogous to what would be determined for this compound.
| Parameter | Description | Example Finding from Analogous Compounds |
|---|---|---|
| Optimized Geometry | Calculated bond lengths, bond angles, and dihedral angles for the most stable conformation. | Thiophene (B33073) ring shows deviation from perfect planarity due to bulky substituents. tandfonline.com |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electrophilic and nucleophilic sites. | Negative potential is localized on the carbaldehyde oxygen, indicating a site for electrophilic attack. nih.gov |
| Mulliken Atomic Charges | Calculates the partial charge on each atom in the molecule. | The carbon atom of the carbonyl group exhibits a significant positive charge. |
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic transitions. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. tandfonline.com
For this compound, the electron-withdrawing nature of the carbaldehyde group and the bromine atom would be expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The electron-donating methyl group, in contrast, would raise the HOMO energy. DFT calculations on similar substituted thiophenes have shown that the HOMO is typically distributed over the thiophene ring, while the LUMO can be delocalized onto both the ring and the electron-withdrawing substituents. tandfonline.comacs.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.
Table 2: Frontier Molecular Orbital (FMO) Data from Analogous Thiophene Systems This table provides examples of FMO data derived from computational studies on substituted thiophenes.
| Parameter | Significance | Typical Calculated Value (eV) for Substituted Thiophenes |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 tandfonline.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 tandfonline.com |
| Energy Gap (ΔE) | Difference between HOMO and LUMO energies; indicates chemical reactivity and stability. | ~4.0 to 5.0 tandfonline.com |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can be particularly useful in the context of its potential biological activity. mdpi.com For example, if the molecule is being investigated as a potential inhibitor of an enzyme, MD simulations can model the interactions between the molecule (the ligand) and the enzyme's active site (the receptor). mdpi.com
These simulations can confirm the stability of the ligand-protein complex, tracking parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time (e.g., 100 nanoseconds). mdpi.com A stable RMSD plot suggests a stable binding mode. Another parameter, the radius of gyration (Rg), provides insight into the compactness and structural integrity of the complex during the simulation. mdpi.com
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a critical component of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. acs.org For this compound, an SAR study would analyze the contribution of each substituent—the bromine atom, the methyl group, and the carbaldehyde group—to a specific biological effect.
Thiophene Ring: The thiophene core is a well-known scaffold in medicinal chemistry, valued for its isosteric similarity to a phenyl ring but with different electronic properties. researchgate.net
Bromine Atom: The bromo-substituent is an electron-withdrawing group that can influence the molecule's electronic distribution and its ability to form halogen bonds, which can be important for protein-ligand interactions. researchgate.net Its size (steric effect) also plays a role in how the molecule fits into a biological target. acs.org
Methyl Group: The methyl group is a small, lipophilic, and electron-donating group. It can impact activity by forming hydrophobic interactions within a receptor pocket.
Carbaldehyde Group: The aldehyde is a polar, electron-withdrawing group capable of acting as a hydrogen bond acceptor.
SAR studies on other thiophene derivatives have shown that the nature and position of substituents are crucial for activity. For instance, in some series of antibacterial thiophenes, substitution at the 5-position was found to enhance activity. mdpi.com
Predictive Modeling of Reactivity and Selectivity
Computational models can be developed to predict the chemical reactivity and selectivity of this compound. These models often use descriptors derived from quantum chemical calculations to forecast how a molecule will behave in a chemical reaction. rsc.org
For instance, DFT can be used to calculate the energies of transition states for different possible reaction pathways, allowing for the prediction of kinetic and thermodynamic products. acs.org Models have been developed for substituted thiophenes to predict the selectivity of C-S bond activation, a reaction of significant industrial importance. acs.org Furthermore, parameters such as calculated electron affinity (EA) and LUMO energy have been used to create robust models that predict the reactivity of molecules containing heteroaryl groups with biological nucleophiles like glutathione. acs.orgresearchgate.net Such models are invaluable for assessing potential toxicity, as reactivity towards biological macromolecules is often a primary cause of adverse effects. acs.org
Advanced Applications and Research Frontiers
Applications in Organic Synthesis as a Building Block
In the realm of organic synthesis, 4-Bromo-5-methylthiophene-2-carbaldehyde serves as a fundamental building block. Its aldehyde and bromine functionalities allow for a variety of chemical transformations. The aldehyde group can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in condensation reactions. The bromine atom can be replaced by various nucleophiles or engage in cross-coupling reactions, enabling the construction of more complex molecular frameworks. guidechem.com This reactivity makes it a crucial intermediate for creating a diverse range of thiophene (B33073) derivatives and other heterocyclic compounds essential for pharmaceutical and agrochemical industries. cymitquimica.com
Role in Materials Science Research
The unique electronic and structural characteristics of this compound have made it a compound of interest in the development of advanced materials.
Organic Semiconductors and Photovoltaic Materials Development
Thiophene-based molecules are integral to the field of organic electronics due to their excellent charge transport properties. Alkylated thiophene-3-carbaldehydes, for which this compound can be a precursor, are widely used as starting materials for organic field-effect transistors (OFETs). mdpi.com The development of novel thiophene derivatives is a key area of research for creating new organic semiconductors and materials for photovoltaic applications.
Photochromic Materials Development
This compound is a precursor in the synthesis of photochromic diarylethenes. nih.gov Diarylethenes are a class of light-sensitive compounds that undergo reversible isomerization when exposed to light of specific wavelengths, leading to a change in color. rsc.org These materials have potential applications in data storage, optical switches, and smart windows. The synthesis of unsymmetrical diarylethenes, which often possess improved photochromic properties, can be achieved using building blocks like this compound. rsc.org For instance, a novel photochromic diarylethene, 1-{[2-methyl-5-formyl-3-thieny}-2-[2-methyl-5-(2-cyanophenyl)-3-thienyperfluorocyclopentene, has been synthesized and studied for its photochromism and potential in optical recording. researchgate.net
Luminescent Materials
Thiophene derivatives are known for their strong luminescence properties, making them suitable for applications in light-emitting devices and fluorescent polymers. mdpi.com The functional groups on this compound allow for its incorporation into larger conjugated systems, which can be designed to exhibit specific luminescent characteristics. guidechem.com
Precursor for Biologically Active Compounds and Pharmaceuticals
The thiophene ring is a common scaffold in many pharmacologically important molecules. nih.gov this compound serves as a valuable precursor for the synthesis of various biologically active compounds.
Antimicrobial Activity of Derivatives
A significant area of research is the development of new antimicrobial agents derived from thiophenes to combat drug-resistant bacteria. nih.gov Various derivatives of thiophene-2-carboxaldehydes and thiophene carboxamides have demonstrated promising antimicrobial activity. nih.govnih.gov Research has shown that modifications of the thiophene core, including the introduction of different substituents, can lead to compounds with potent antibacterial and antifungal properties. nih.govmdpi.com For example, certain thiophene derivatives have shown activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting efficacy comparable to standard antibiotics like ampicillin (B1664943) and gentamicin. mdpi.comresearchgate.net
Anticancer and Antitumor Research
The thiophene nucleus is a prominent scaffold in medicinal chemistry, and its derivatives are actively investigated for their potential as anticancer agents. researchgate.net this compound serves as a key starting material for synthesizing novel thiophene-containing compounds that are subsequently evaluated for their antitumor properties. The rationale behind its use lies in the ability to chemically modify the aldehyde and bromo groups to introduce diverse pharmacophores, leading to compounds that can interact with various cancer-specific biological targets. researchgate.netnih.gov
Research has shown that thiophene analogues can inhibit cancer-related signaling pathways, and their efficacy often depends on the nature and position of the substituents on the thiophene ring. researchgate.net For instance, studies on thiosemicarbazone derivatives, which can be synthesized from thiophene aldehydes, have demonstrated significant biological activities, including anticancer effects. researchgate.net Palladium(II) complexes of thiosemicarbazones derived from the related compound 2-acetyl-5-methylthiophene (B1664034) have shown potent, broad-spectrum growth inhibition against several human cancer cell lines, including colon (Caco-2), cervical (HeLa), hepatocellular (Hep-G2), breast (MCF-7), and prostate (PC-3) cancers, while being non-toxic to non-cancerous cells. researchgate.netuwc.ac.zaresearchwithrutgers.com
Furthermore, other synthesized thiophene derivatives have been selected by the National Cancer Institute (NCI) for screening against a panel of human cancer cell lines, with some compounds showing growth inhibition at micromolar concentrations. techscience.com These studies underscore the importance of substituted thiophenes, for which this compound is a critical precursor, in the development of new anticancer therapeutic candidates. nih.gov
Table 1: Examples of Anticancer Activity in Thiophene Derivatives
| Derivative Class | Cancer Cell Line | Activity/Finding |
|---|---|---|
| Amino-thiophene derivative 15b | A2780 (Ovarian) | IC50: 12±0.17 µM |
| Amino-thiophene derivative 15b | A2780CP (Ovarian) | IC50: 10±0.15 µM |
| Palladium(II) Complex (C2) of 2-acetyl-5-methylthiophene thiosemicarbazone | PC-3 (Prostate) | Excellent growth inhibition |
| 2-Bromo-5-(2-(methylthio)phenyl)thiophene | Caco-2 (Colon) | EC50: 108.657 μM |
| 2-Bromo-5-(2-(methylthio)phenyl)thiophene | HepG2 (Hepatocellular) | EC50: 185.931 μM |
This table presents data for derivatives and related compounds to illustrate the potential of the thiophene scaffold, for which this compound is a key building block.
Anti-inflammatory Agent Development
Thiophene-based compounds are recognized for their potential in developing new anti-inflammatory agents. nih.gov this compound acts as a valuable synthon for creating derivatives that can modulate inflammatory pathways. The anti-inflammatory effect of thiophene derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.gov
For example, research into thiosemicarbazone derivatives has yielded compounds with significant anti-inflammatory and antinociceptive properties. A study on (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone, a compound structurally related to derivatives of this compound, demonstrated a reduction in carrageenan-induced paw edema, suggesting an action on the early mediators of inflammation like histamine. nih.gov
Other research has focused on synthesizing novel series of thiophene derivatives that act as NRF2 activators, which can prevent the transcription of pro-inflammatory cytokines. nih.gov These studies highlight the strategic importance of using versatile building blocks like this compound to access a wide range of molecular structures for screening and development as new anti-inflammatory drugs. nih.gov
Tryptase Inhibitor Synthesis
Human tryptase is a serine protease stored in mast cell granules and is implicated in the pathophysiology of asthma and other allergic inflammatory disorders. Consequently, the development of tryptase inhibitors is a significant therapeutic goal. While direct synthesis of tryptase inhibitors from this compound is not prominently reported, the broader class of heterocyclic aldehydes and their derivatives are instrumental in constructing complex molecules aimed at enzyme inhibition. Research in this area has identified specific structural features, such as in N1-activated C4-carboxy azetidinones, that are crucial for potent and selective tryptase inhibition. nih.gov The reactivity of the aldehyde group in this compound makes it a candidate for incorporation into synthetic pathways targeting novel heterocyclic systems for evaluation as tryptase inhibitors.
Anticonvulsant Activity
The thiophene ring is a recognized pharmacophore in compounds designed to treat central nervous system disorders, including epilepsy. nih.gov A number of thiophene derivatives have shown promising anticonvulsant activity in various preclinical models. nih.govnih.gov Although this compound itself has not been reported as an anticonvulsant, it is a key intermediate for synthesizing libraries of compounds for screening.
For instance, studies have shown that hybrid molecules containing a pyrrolidine-2,5-dione core and a thiophene fragment exhibit significant anticonvulsant effects in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure models. nih.gov In other work, bishydrazones derived from a thiophene precursor emerged as lead compounds with potent anticonvulsant activity and low neurotoxicity. nih.gov A study on pyrimidine (B1678525) derivatives identified 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide as a highly active anticonvulsant. japsonline.com These findings demonstrate that the thiophene moiety, which can be readily introduced using precursors like this compound, is a valuable component in the design of new antiepileptic drugs.
Table 2: Anticonvulsant Activity Screening Tests for Thiophene Derivatives
| Test Model | Purpose |
|---|---|
| Maximal Electroshock (MES) | Models generalized tonic-clonic seizures. |
| Subcutaneous Pentylenetetrazole (scPTZ) | Models myoclonic and absence seizures. |
| 6-Hz Test | Models psychomotor seizures that are resistant to some standard antiepileptic drugs. |
| Rotarod Neurotoxicity Test | Assesses undesirable motor impairment side effects. |
This table describes common preclinical tests where derivatives synthesized from thiophene precursors are evaluated.
Catalytic Applications
In addition to its role in medicinal chemistry, this compound is utilized in the field of catalysis and material science. The bromine atom on the thiophene ring makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. nih.gov These reactions are powerful tools for creating carbon-carbon bonds and assembling complex molecular architectures.
For example, the compound can be used in copper-catalyzed reactions to construct carbon-sulfur (C-S) bonds. researchgate.net It can also participate in palladium-catalyzed reactions, which are highly efficient for creating thiophene-based conjugated polymers and small molecules. These resulting materials are of great interest for their electronic properties and potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The structural features of this compound make it a potential building block for designing molecules capable of self-assembly.
Research on related thiophene derivatives has shown that the presence of hydrogen-bonding groups can direct the formation of well-defined supramolecular motifs. researchgate.net Fused-thiophene systems like dithienothiophene (DTT) have been highlighted as emerging building blocks for functional supramolecular chemistry due to their planar, electron-rich nature. researchgate.net The ability to functionalize this compound via its aldehyde and bromo groups allows for the introduction of recognition sites (e.g., hydrogen bond donors/acceptors, metal-coordinating ligands) that can drive the self-assembly of molecules into higher-order structures like liquid crystals, gels, or nanomaterials.
Exploration in Chemo- and Biosensors
Chemosensors and biosensors are devices that use chemical or biological recognition to detect specific analytes. Thiophene-based materials are increasingly explored for these applications due to their excellent electronic and optical properties. Derivatives of this compound can be incorporated into conjugated polymers or used to create specific sensor molecules.
The aldehyde group is particularly useful as it can be readily reacted to tether the molecule to a surface or to a biological recognition element, such as a peptide or an enzyme. For example, a related compound, thiophene-2,3-dialdehyde, has been used for the chemoselective cyclization of unprotected peptides, a technique valuable in phage display for discovering ligands and in protein stapling. nih.gov Furthermore, the inherent spectroscopic properties (UV-Vis and IR absorption) of substituted thiophenes can be exploited for analytical applications, forming the basis of optical sensors. cymitquimica.com The development of novel thiophene-based sensors for environmental monitoring, medical diagnostics, and industrial process control is an active area of research where versatile intermediates like this compound play a foundational role.
Methodological Considerations and Research Challenges
Challenges in Synthesis and Scale-Up
A primary challenge lies in the regioselective functionalization of the thiophene (B33073) ring. The inherent reactivity of different positions on the thiophene nucleus can lead to the formation of undesired isomers, complicating purification and reducing the yield of the target compound. For instance, direct bromination of 3-methylthiophene (B123197) can result in a mixture of brominated products. beilstein-journals.org Achieving the desired 2,4-disubstitution pattern with a bromo group at position 4 and a formyl group at position 2 requires careful control of reaction conditions and the use of specific reagents. One approach involves a one-pot bromination/debromination procedure to obtain 2,4-dibromo-3-methylthiophene, which can then be selectively functionalized. beilstein-journals.org
Another significant hurdle is the introduction of the formyl group at the 2-position. While methods like the Vilsmeier-Haack reaction are commonly employed for the formylation of thiophenes, their application to a pre-functionalized and potentially sensitive substrate like a brominated methylthiophene requires careful optimization to avoid side reactions or decomposition. wikipedia.org
Analytical Method Development and Validation
The development and validation of robust analytical methods are crucial for monitoring reaction progress, assessing product purity, and ensuring the quality of the final 4-bromo-5-methylthiophene-2-carbaldehyde product. youtube.com High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of thiophene derivatives. researchgate.netdiva-portal.orgresearchgate.netnih.gov
A key challenge in HPLC method development is achieving adequate separation of the target compound from starting materials, byproducts, and potential isomers. youtube.com This requires careful selection of the stationary phase (e.g., C18 column), mobile phase composition, and detector wavelength. diva-portal.orgnih.gov For this compound, the presence of both a bromine atom and a polar aldehyde group influences its chromatographic behavior.
Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. youtube.com This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. researchgate.netnih.gov Specificity studies are necessary to confirm that the analytical signal corresponds only to the target analyte and is not affected by other components in the sample matrix. nih.govyoutube.com Robustness testing, which involves intentionally varying method parameters such as mobile phase composition or flow rate, is essential to ensure the reliability of the method under routine use. youtube.com
Strategies for Enhancing Reaction Efficiency and Selectivity
To address the challenges in the synthesis of this compound, researchers have explored various strategies to improve reaction efficiency and selectivity.
Catalysis: The use of catalysts can significantly enhance the efficiency and selectivity of synthetic transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully employed for the synthesis of aryl-substituted thiophenes. nih.govnih.gov While not directly applicable to the synthesis of the target compound itself, these methods highlight the potential of catalysis in thiophene functionalization. In the context of introducing the carboxylic acid functionality, which can be a precursor to the aldehyde, palladium-catalyzed carbonylation has been investigated as an alternative to Grignard reactions. beilstein-journals.org
Reaction Condition Optimization: Careful optimization of reaction parameters such as temperature, reaction time, and solvent is crucial for maximizing yield and minimizing side reactions. For instance, lithiation reactions are often carried out at very low temperatures (-78 °C) to control reactivity and improve selectivity. mdpi.com The choice of solvent can also play a critical role in influencing the course of a reaction.
Alternative Synthetic Routes: Exploring alternative synthetic pathways can sometimes offer advantages over traditional methods. The Fiesselmann thiophene synthesis, for example, provides a route to construct substituted thiophenes from acyclic precursors. nih.gov While classical approaches often rely on the functionalization of a pre-existing thiophene ring, building the ring with the desired substituents already in place can offer better regiocontrol. mdpi.com
Computational Resource Allocation and Optimization
Computational chemistry has emerged as a powerful tool for understanding reaction mechanisms, predicting reactivity, and guiding the design of more efficient synthetic processes. numberanalytics.com The allocation and optimization of computational resources are key to leveraging these tools effectively. routledge.com
Modeling Reaction Pathways: Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to model the potential energy surfaces of reactions involved in the synthesis of this compound. nih.govacs.orgnih.gov This allows for the identification of transition states and the calculation of activation energies, providing insights into the feasibility and selectivity of different reaction pathways. researchgate.net For example, computational studies can help to understand the regioselectivity of bromination or lithiation of the 3-methylthiophene ring.
Optimizing Computational Efficiency: The computational cost of these calculations can be significant, particularly for complex molecules and reaction networks. nih.gov Therefore, the efficient allocation of computational resources is crucial. This involves choosing the appropriate level of theory and basis set to balance accuracy with computational expense. numberanalytics.com Furthermore, the development of more efficient algorithms and the use of high-performance computing can help to accelerate these calculations. nih.gov Computer-aided synthesis planning tools are also being developed to analyze large reaction networks and identify optimal synthesis plans that minimize the use of materials and maximize the likelihood of success. acs.org
Conclusion and Future Perspectives in 4 Bromo 5 Methylthiophene 2 Carbaldehyde Research
Summary of Key Research Achievements
Research centered on 4-Bromo-5-methylthiophene-2-carbaldehyde and its structural analogs has led to notable advancements, primarily leveraging its reactive aldehyde and bromo-substituted thiophene (B33073) core. The strategic placement of the bromine atom and the aldehyde group allows for a variety of chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.
One of the major areas of achievement is in the synthesis of diverse heterocyclic compounds . The aldehyde functionality serves as a key handle for condensation reactions, while the bromine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This dual reactivity enables the construction of a wide array of thiophene-containing scaffolds.
In the field of medicinal chemistry , derivatives of substituted thiophenes have demonstrated significant potential. While research on this compound itself is emerging, studies on closely related thiophene aldehydes have paved the way. For instance, various thiophene-based compounds have been investigated for their anticancer properties . These compounds can be synthetically modified to interact with biological targets like kinases, which are often dysregulated in cancer. researchgate.net The thiophene ring acts as a bioisostere for other aromatic systems, like a phenyl ring, which can enhance drug-receptor interactions and improve metabolic stability. nih.gov
In materials science , thiophene derivatives are integral to the development of organic electronics. The incorporation of thiophene units into polymer backbones can lead to materials with enhanced electrical conductivity, suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The reactivity of this compound makes it a prime candidate for the synthesis of such electroactive polymers.
A summary of the types of reactions and their significance in research involving substituted thiophene aldehydes is presented in the table below.
| Reaction Type | Reagents/Conditions | Significance in Research |
| Suzuki-Miyaura Coupling | Palladium catalyst, base | Formation of C-C bonds, synthesis of biaryl compounds and conjugated polymers. |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Introduction of an aldehyde group onto the thiophene ring. mdpi.com |
| Condensation Reactions | Amines, active methylene (B1212753) compounds | Synthesis of Schiff bases, chalcones, and other heterocyclic systems. |
| Oxidation | Oxidizing agents (e.g., KMnO₄) | Conversion of the aldehyde to a carboxylic acid for further derivatization. |
| Reduction | Reducing agents (e.g., NaBH₄) | Conversion of the aldehyde to an alcohol, providing another functional handle. |
Identification of Unexplored Research Avenues
Despite the progress made, several research avenues concerning this compound remain largely unexplored. A significant gap exists in the literature regarding the specific biological activities and material properties of derivatives synthesized directly from this compound.
Specific areas for future exploration include:
Systematic Screening of Biological Activity: A comprehensive investigation into the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of a library of compounds derived from this compound is warranted. Many thiophene derivatives have shown promise, but this particular isomer remains understudied.
Exploration of Novel Polymer Architectures: While the potential for use in conductive polymers is recognized, the synthesis and characterization of specific polymers incorporating the this compound unit are yet to be thoroughly investigated. This includes exploring the impact of the methyl and bromo substituents on the electronic and physical properties of the resulting polymers.
Development of Novel Catalytic Systems: Research into more efficient and sustainable catalytic methods for the functionalization of this compound would be beneficial. This could include the use of earth-abundant metal catalysts or novel photoredox catalysis methods.
Investigation of Isomer-Specific Properties: A comparative study of the properties of derivatives of this compound versus other isomers would provide valuable structure-activity and structure-property relationship insights.
Potential Impact on Interdisciplinary Fields
The exploration of this compound and its derivatives has the potential to create a significant impact across various scientific disciplines.
Medicinal Chemistry and Pharmacology: The discovery of novel bioactive compounds derived from this scaffold could lead to the development of new therapeutic agents for a range of diseases, including cancer and infectious diseases. The thiophene core is a privileged structure in drug discovery, and new derivatives could offer improved efficacy and selectivity. rsc.orgresearcher.life
Materials Science and Engineering: The development of new organic electronic materials based on this compound could contribute to advancements in flexible displays, solar cells, and sensors. The tunability of the electronic properties through chemical modification is a key advantage of organic materials.
Organic Synthesis and Catalysis: The unique reactivity of this compound can drive the development of new synthetic methodologies and catalytic systems, broadening the toolkit available to organic chemists for the construction of complex molecules.
The potential applications of derivatives from substituted thiophene aldehydes in various fields are highlighted in the table below.
| Field | Potential Application of Derivatives |
| Medicinal Chemistry | Anticancer agents (e.g., kinase inhibitors), antimicrobial agents, anti-inflammatory drugs. |
| Materials Science | Conductive polymers for OLEDs and OFETs, organic photovoltaics (OPVs), chemical sensors. |
| Agrochemicals | Synthesis of novel pesticides and herbicides. |
Recommendations for Future Research Directions
To fully realize the potential of this compound, future research should be directed towards a multi-pronged approach that combines synthetic exploration with in-depth biological and material characterization.
Key recommendations for future research include:
Synthesis of a Diverse Chemical Library: A focused effort should be made to synthesize a wide range of derivatives from this compound. This should involve leveraging both the aldehyde and bromo functionalities through various organic reactions.
Comprehensive Biological Evaluation: The synthesized compounds should be systematically screened against a panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammatory pathways.
In-depth Material Characterization: For derivatives with potential in materials science, a thorough characterization of their electronic, optical, and physical properties is crucial. This includes measuring conductivity, photoluminescence, and thermal stability.
Computational Modeling and Simulation: The use of computational tools can aid in predicting the properties of new derivatives and in understanding structure-activity relationships, thereby guiding synthetic efforts.
Collaborative Interdisciplinary Research: Fostering collaborations between synthetic chemists, biologists, pharmacologists, and material scientists will be essential to accelerate the discovery and development of new applications for this versatile compound.
By pursuing these research directions, the scientific community can unlock the full potential of this compound as a valuable building block for the creation of novel and impactful molecules.
Q & A
Q. Advanced Research Focus
- Tautomerism : The aldehyde group may exhibit keto-enol tautomerism in polar solvents (e.g., DMSO), leading to split peaks in H NMR. Use deuterated chloroform (CDCl₃) to minimize this effect.
- Solvatomorphism : Crystalline forms with solvent inclusions (e.g., ethanol) alter melting points and IR spectra. Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphs .
What are the key challenges in analyzing mass spectrometry data for halogenated thiophene derivatives?
Q. Basic Research Focus
- Isotopic Patterns : Bromine (²⁷Br/⁸¹Br, ~1:1 ratio) produces a doublet molecular ion cluster (e.g., m/z 204/206).
- Fragmentation : Loss of Br (Δm/z = 80/82) or CO (Δm/z = 28) dominates the spectrum. High-resolution MS (HRMS) is critical to distinguish from isobaric impurities .
How can computational methods (DFT, MD) predict reactivity trends for this compound in cross-coupling reactions?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity at the bromine site (natural bond orbital analysis).
- Mechanistic Insights : Simulate Suzuki-Miyaura coupling pathways to evaluate activation barriers for Pd-catalyzed reactions.
- Validation : Compare computed C NMR shifts (<2 ppm deviation) with experimental data .
What precautions are necessary when handling this compound due to its potential reactivity or toxicity?
Q. Basic Research Focus
- Reactivity : The aldehyde group is prone to oxidation; store under inert gas (N₂/Ar) at −20°C.
- Toxicity : Use fume hoods for synthesis due to bromine volatility and POCl₃ toxicity.
- Waste Disposal : Quench residual bromine with NaHSO₃ before aqueous disposal .
How can contradictions in reported melting points or spectral data be resolved?
Q. Advanced Research Focus
- Purity Assessment : Use microanalysis (%C, %H) to confirm stoichiometry; discrepancies >0.4% indicate impurities.
- Interlab Comparisons : Cross-validate NMR data with standardized protocols (e.g., 600 MHz, CDCl₃ as solvent).
- Meta-Analysis : Review multiple literature sources (e.g., CAS 29421-75-8 entries) to identify consensus values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
